2-(3-Thienyl)ethanamine
Overview
Description
2-(3-Thienyl)ethanamine, also known as [2-(3-thienyl)ethyl]amine, is an organic compound with the molecular formula C6H9NS . It has an average mass of 127.207 Da and a monoisotopic mass of 127.045570 Da .
Molecular Structure Analysis
The molecular structure of 2-(3-Thienyl)ethanamine consists of a thiophene ring attached to an ethanamine group . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom .Scientific Research Applications
1. Multifunctional Biocide and Corrosion Inhibitor
2-(Decylthio)ethanamine hydrochloride, a related compound, functions as a multifunctional biocide in cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae and has biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
2. Antimicrobial and Antidiabetic Applications
Derivatives of 2-(2-methoxyphenoxy)ethanamine, similar to 2-(3-Thienyl)ethanamine, have been synthesized and shown to possess in vitro antimicrobial and antidiabetic activities. These compounds were also evaluated as potential COVID-19 inhibitors (G et al., 2023).
3. Inhibitors for Alzheimer's Disease
Novel derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, structurally related to 2-(3-Thienyl)ethanamine, have been synthesized as inhibitors for acetylcholinesterase and butyrylcholinesterase. They show promise for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).
4. Chemical Synthesis and Characterization
Research on the synthesis of 2-(thiophen-2-yl)ethanamine, which is a close analogue of 2-(3-Thienyl)ethanamine, has been reported. This includes methods for achieving high yields and purity (Yun-yang, 2007).
5. Key Intermediate in Medication Development
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, structurally related to 2-(3-Thienyl)ethanamine, has been identified as a key intermediate in the synthesis of Silodosin, a medication for benign prostatic hyperplasia (Luo et al., 2008).
6. DNA Binding and Nuclease Activity Studies
Cu(II) complexes of ligands like 2-(pyridine-2-yl)ethanamine, closely related to 2-(3-Thienyl)ethanamine, have been synthesized and characterized. These complexes show DNA binding propensity and nuclease activity, indicating potential applications in biomedical research (Kumar et al., 2012).
properties
IUPAC Name |
2-thiophen-3-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANLWIQYRRVBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482771 | |
Record name | 2-(3-Thienyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thienyl)ethanamine | |
CAS RN |
59311-67-0 | |
Record name | 2-(3-Thienyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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